

# Aminooxy-PEG1-propargyl CAS number and molecular weight

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## Compound of Interest

Compound Name: Aminooxy-PEG1-propargyl

Cat. No.: B605430

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## Technical Guide: Aminooxy-PEG1-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Aminooxy-PEG1-propargyl**, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, and a detailed experimental protocol for a common application, and visualizes the workflow for enhanced clarity.

## Core Properties of Aminooxy-PEG1-propargyl

**Aminooxy-PEG1-propargyl** is a versatile molecule featuring two distinct reactive groups: an aminooxy group and a propargyl group, separated by a single polyethylene glycol (PEG) spacer. This unique structure allows for a two-step sequential conjugation, providing precise control over the modification of biomolecules.

Property	Value	Source
CAS Number	1895922-69-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	115.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>

## Key Applications

The dual functionality of **Aminooxy-PEG1-propargyl** makes it an invaluable tool in a variety of applications:

- **Antibody-Drug Conjugates (ADCs):** The aminooxy group can be selectively reacted with an aldehyde or ketone on a carrier protein, such as a monoclonal antibody. The propargyl group is then available for the "click" attachment of a cytotoxic drug.
- **Cell Surface Labeling:** Cells can be metabolically engineered to display glycoproteins with aldehyde or ketone functionalities, which can then be targeted by the aminooxy group for subsequent fluorescent labeling via click chemistry.
- **Proteomics:** This linker can be used to create specific protein-protein or protein-small molecule conjugates for pull-down assays and interaction studies.

## Experimental Protocol: Two-Step Labeling of an Aldehyde-Modified Protein

This protocol describes a general procedure for the sequential conjugation of **Aminooxy-PEG1-propargyl** to an aldehyde-containing protein, followed by the attachment of an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

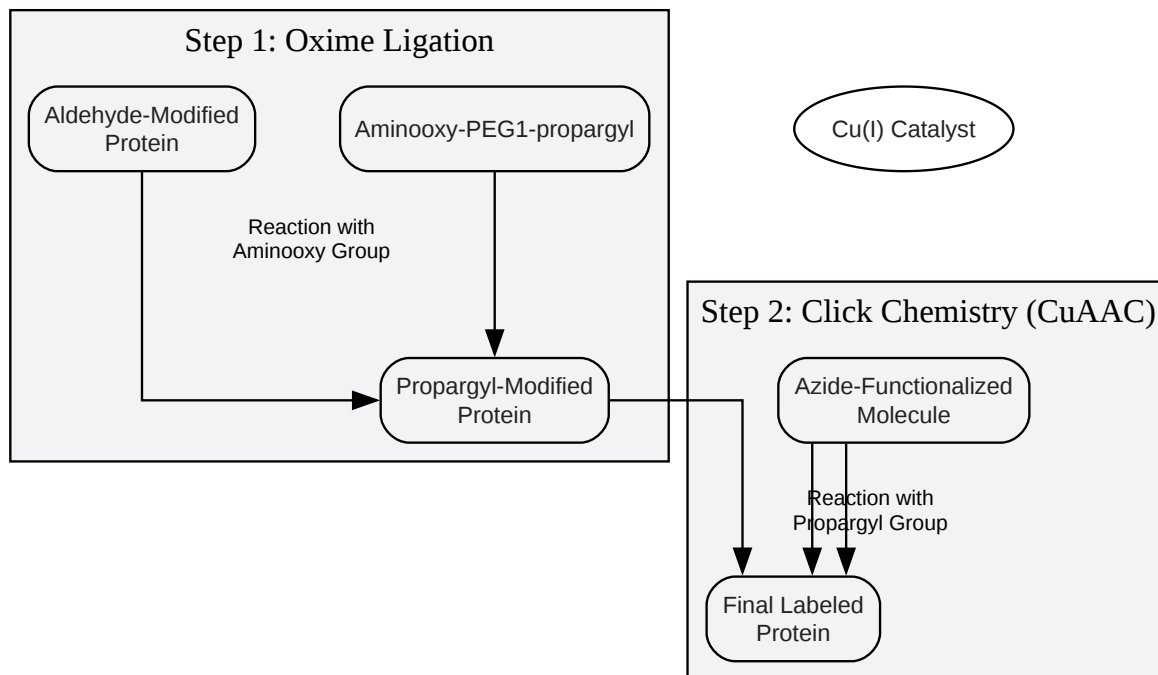
- Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)
- **Aminooxy-PEG1-propargyl**
- Azide-functionalized molecule (e.g., Azide-fluorophore)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- A reducing agent (e.g., sodium ascorbate)
- A copper chelator (e.g., TBTA)
- Desalting columns

#### Procedure:

- Oxime Ligation:
  - Dissolve the aldehyde-modified protein in the reaction buffer.
  - Add a 10- to 50-fold molar excess of **Aminoxy-PEG1-propargyl** to the protein solution.
  - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
  - Remove the excess linker using a desalting column.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
  - To the purified propargyl-modified protein, add a 2- to 10-fold molar excess of the azide-functionalized molecule.
  - Prepare a fresh solution of the copper catalyst by mixing CuSO<sub>4</sub>, the reducing agent, and the chelator.
  - Add the catalyst solution to the protein-azide mixture.
  - Incubate for 1-2 hours at room temperature.
  - Purify the final conjugate using a desalting column to remove excess reagents.

## Visualizing the Workflow

The following diagram illustrates the two-step conjugation process.



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### Two-Step Bioconjugation Workflow

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## References

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